molecular formula C22H28ClNO5 B5178432 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate

1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate

Cat. No. B5178432
M. Wt: 421.9 g/mol
InChI Key: SPUVHSCKGUAWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as JNJ-7925476 and is a selective dopamine D4 receptor antagonist.

Mechanism of Action

The mechanism of action of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is not fully understood. However, it is known to selectively bind to dopamine D4 receptors, which are primarily found in the prefrontal cortex and limbic system of the brain. By blocking these receptors, the compound may modulate the activity of dopamine in these areas, which can have a potential impact on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate are still being studied. However, it has been shown to have a potential impact on various neurological and psychiatric disorders by selectively blocking dopamine D4 receptors. This can potentially modulate the activity of dopamine in the brain, which can have an impact on various physiological processes such as mood regulation, attention, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate in lab experiments is its selective binding to dopamine D4 receptors. This allows for more targeted research on the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations is the complex synthesis process, which can make it difficult to obtain the compound in large quantities.

Future Directions

There are several future directions for research on 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate. One potential direction is to further investigate its potential therapeutic applications for various neurological and psychiatric disorders. Another direction is to study its potential impact on other physiological processes beyond dopamine modulation. Additionally, research can be conducted to optimize the synthesis process and increase the yield of the compound for further research.
In conclusion, 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a promising compound that has potential therapeutic applications for various neurological and psychiatric disorders. Its selective binding to dopamine D4 receptors allows for targeted research on the role of dopamine in these disorders. However, further research is needed to fully understand its mechanism of action and potential impact on other physiological processes.

Synthesis Methods

The synthesis of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-chloro-1-naphthol with 1,4-dibromobutane to form 4-(2-chloro-1-naphthyloxy)butyl bromide. This intermediate is then reacted with 4-methylpiperidine to form the desired product, which is then treated with oxalic acid to form the oxalate salt.

Scientific Research Applications

1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be a selective dopamine D4 receptor antagonist, which makes it a potential treatment for various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO.C2H2O4/c1-16-10-13-22(14-11-16)12-4-5-15-23-20-18-7-3-2-6-17(18)8-9-19(20)21;3-1(4)2(5)6/h2-3,6-9,16H,4-5,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUVHSCKGUAWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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